molecular formula C19H24N4O2S B4503234 3-methyl-1-(4-methylbenzyl)-4-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}piperazin-2-one

3-methyl-1-(4-methylbenzyl)-4-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}piperazin-2-one

Cat. No.: B4503234
M. Wt: 372.5 g/mol
InChI Key: BHQQWJNVCMSJLC-UHFFFAOYSA-N
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Description

3-methyl-1-(4-methylbenzyl)-4-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}piperazin-2-one is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.16199719 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Compounds : Research indicates the synthesis of novel compounds containing the piperazine moiety. These compounds demonstrate potential biological activities, such as inhibitory effects on certain bacteria and viruses. For example, some synthesized compounds have shown inhibition of Xanthomonas campestris pv. oryzae, indicating potential agricultural applications (Xia, 2015).

  • Antimicrobial Properties : Another study synthesizing 1,4-disubstituted 1,2,3-triazole derivatives with piperazine carboxamides highlights the antimicrobial potential of these compounds. They exhibit moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).

Polyamide Synthesis

  • Polyamide Synthesis for Materials Science : Studies from the late 1970s explored the synthesis of polyamides containing piperazine derivatives. These polyamides, with molecular weights ranging from 2000–6000, are soluble in solvents like DMSO and formic acid. This research is relevant to materials science for developing new polymers with specific properties (Hattori & Kinoshita, 1979).

  • Polyamides with Uracil and Adenine : Another related study in the same year focused on synthesizing polyamides containing uracil and adenine. These developments have potential implications in creating novel materials with unique properties, possibly for biomedical applications (Hattori & Kinoshita, 1979).

Antiviral and Antimicrobial Activities

  • Potential in Antiviral Therapies : Research on diketopiperazine derivatives from marine-derived Streptomyces sp. shows modest antiviral activity against influenza A (H1N1) virus. This suggests potential applications in antiviral therapies (Wang et al., 2013).

  • Antimicrobial and Antifungal Properties : Thiazolidinone derivatives, linked with piperazine, have been synthesized and evaluated for their antimicrobial and antifungal activities. They showed significant biological activity against various microorganisms, indicating their potential as antimicrobial agents (Patel et al., 2012).

Antioxidant Activity

  • Antioxidant Properties : A study on piperazine derivatives with xanthine moiety at N4 evaluated their antioxidant activities. These compounds demonstrated potent antioxidant properties, which could be valuable in pharmaceutical applications (Andonova et al., 2014).

Catalytic and Chemical Synthesis

  • Catalytic Activities in Organic Chemistry : Research into complexes derived from piperazine-containing ligands shows potential catalytic activity in air oxidation of certain compounds. This could be relevant in organic synthesis and chemical processes (Monzani et al., 1998).

  • Efficient Synthesis of PPARpan Agonist : A study outlines an efficient synthesis method for a potent PPARpan agonist, using a seven-step process that includes piperazine derivatives. This indicates the utility of these compounds in synthesizing complex pharmaceuticals (Guo et al., 2006).

Properties

IUPAC Name

3-methyl-4-[4-methyl-2-(methylamino)-1,3-thiazole-5-carbonyl]-1-[(4-methylphenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12-5-7-15(8-6-12)11-22-9-10-23(14(3)17(22)24)18(25)16-13(2)21-19(20-4)26-16/h5-8,14H,9-11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQQWJNVCMSJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1C(=O)C2=C(N=C(S2)NC)C)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1-(4-methylbenzyl)-4-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}piperazin-2-one
Reactant of Route 2
Reactant of Route 2
3-methyl-1-(4-methylbenzyl)-4-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}piperazin-2-one
Reactant of Route 3
Reactant of Route 3
3-methyl-1-(4-methylbenzyl)-4-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}piperazin-2-one
Reactant of Route 4
Reactant of Route 4
3-methyl-1-(4-methylbenzyl)-4-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}piperazin-2-one
Reactant of Route 5
3-methyl-1-(4-methylbenzyl)-4-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}piperazin-2-one
Reactant of Route 6
3-methyl-1-(4-methylbenzyl)-4-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.